molecular formula C22H22ClN7O2 B2921191 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1188305-37-4

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2921191
CAS RN: 1188305-37-4
M. Wt: 451.92
InChI Key: YRMGTKOOXRBTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O2 and its molecular weight is 451.92. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Applications

Research has shown interest in pyrazole derivatives for their potential antipsychotic properties. For example, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been evaluated for their antipsychotic-like profiles in behavioral animal tests. These compounds, distinct from traditional antipsychotic agents, do not interact with dopamine receptors, suggesting a unique mechanism of action that could inform the development of new therapeutic agents (Wise et al., 1987).

Antimicrobial and Anticancer Potential

The synthesis and biological screening of oxadiazole derivatives, including those structurally related to the compound , have shown promise in antimicrobial and anticancer applications. For instance, certain 5-substituted-1,3,4-oxadiazole derivatives exhibited activity against acetylcholinesterase, suggesting potential uses in treating conditions related to enzyme dysfunction (Rehman et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds with the 1,3,4-oxadiazole moiety have been explored for their enzyme inhibitory effects, which could lead to therapeutic applications. For example, novel synthetic routes to 1,3,4-oxadiazole derivatives have shown potent α-glucosidase inhibitory potential, indicating potential for diabetes management (Iftikhar et al., 2019).

Chemical Synthesis and Molecular Design

The chemical synthesis of related compounds provides insights into the versatility of pyrazole and oxadiazole moieties for generating diverse molecular architectures. This aspect is critical for designing molecules with desired biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. For instance, novel syntheses of pyrazole derivatives have led to compounds with significant antimicrobial and anticancer activities (Hafez et al., 2016).

properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O2/c1-12-8-13(2)10-16(9-12)26-17(31)11-30-19(24)18(21(25-3)28-30)22-27-20(29-32-22)14-4-6-15(23)7-5-14/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGTKOOXRBTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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